molecular formula C23H26FN3O3S B2759374 N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-13-6

N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Número de catálogo: B2759374
Número CAS: 851719-13-6
Peso molecular: 443.54
Clave InChI: FGEHRLPBCLHJCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₂S
  • Molecular Weight : 366.43 g/mol

The presence of the cyclohexanecarbonyl and fluorophenyl moieties enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed anti-inflammatory activity comparable to celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). Specifically, the synthesized pyrazole derivatives displayed an anti-inflammatory effect ranging from 69% to 89% in inflammation models, with the most potent compound achieving an 89% inhibition rate .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. Certain derivatives have shown activity against a range of bacterial and fungal strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Antiviral Activity

In vitro studies have assessed the cytotoxicity of pyrazole derivatives against several cancer cell lines. Some derivatives demonstrated selective cytotoxicity with low IC50 values, suggesting their potential as anticancer agents. Additionally, antiviral screening revealed moderate activity against viruses such as HIV-1 and HSV-1, positioning these compounds as candidates for further development in antiviral therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • NLRP3 Inflammasome Modulation : Some studies suggest that pyrazole derivatives may modulate inflammasome activation, which plays a critical role in inflammatory responses .
  • Antioxidant Activity : The presence of certain functional groups may contribute to antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Case Studies and Research Findings

StudyFindings
Demonstrated significant anti-inflammatory activity (69-89%) compared to celecoxib.
Showed antimicrobial activity against various strains and moderate antiviral effects against HIV-1 and HSV-1.
Investigated the inhibition of NLRP3 inflammasome activation in models of inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Chemical Profile

  • IUPAC Name : N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
  • Molecular Formula : C23H26FN3O3S
  • CAS Number : 851719-13-6

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide allows for interactions with biological targets involved in cancer proliferation and survival.

  • Mechanism of Action : The compound is believed to inhibit specific kinases or enzymes that are crucial for tumor growth. In vitro studies have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HCT-116 cells, suggesting a strong potential for further development as a therapeutic agent .
    • Another investigation focused on structure-activity relationships (SAR) to optimize the compound's efficacy against cancer cells, leading to the synthesis of new analogs with enhanced activity .

Treatment of Metabolic Disorders

The compound has also been investigated for its role in treating metabolic disorders, particularly those associated with metabolic syndrome.

  • 11-Hydroxysteroid Dehydrogenase Type 1 Inhibition : Research indicates that compounds similar to this compound may inhibit 11-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the pathophysiology of type 2 diabetes and obesity .
  • Clinical Implications : The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making it a candidate for managing conditions like insulin resistance and hypertension associated with metabolic syndrome .

Propiedades

IUPAC Name

N-[3-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-11-7-10-17(14-18)21-15-22(19-12-5-6-13-20(19)24)27(25-21)23(28)16-8-3-2-4-9-16/h5-7,10-14,16,22,26H,2-4,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEHRLPBCLHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.